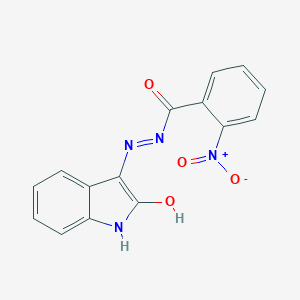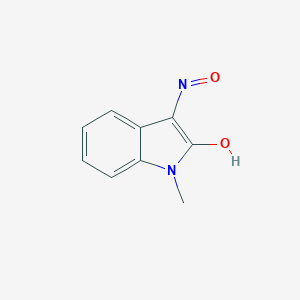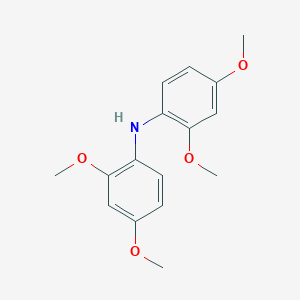
Bis(2,4-dimethoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dimethoxyphenyl)amine is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dimethoxyphenyl)amine typically involves the reaction of 2,4-dimethoxyaniline with 2,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-dimethoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis(2,4-dimethoxyphenyl)amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Bis(2,4-dimethoxyphenyl)amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis. In anticancer research, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its potent antiproliferative activity.
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Used in pharmaceutical research.
Uniqueness
Bis(2,4-dimethoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research domains.
Properties
CAS No. |
7093-78-9 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-dimethoxyaniline |
InChI |
InChI=1S/C16H19NO4/c1-18-11-5-7-13(15(9-11)20-3)17-14-8-6-12(19-2)10-16(14)21-4/h5-10,17H,1-4H3 |
InChI Key |
SOMRPPKYBOJTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile](/img/structure/B182792.png)
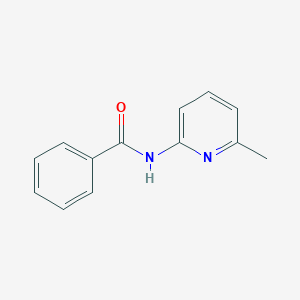
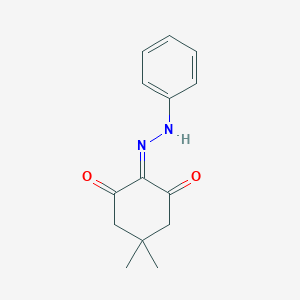
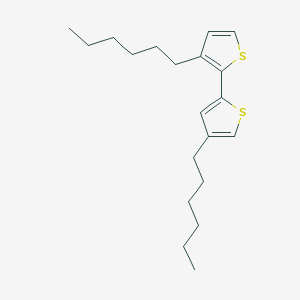
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
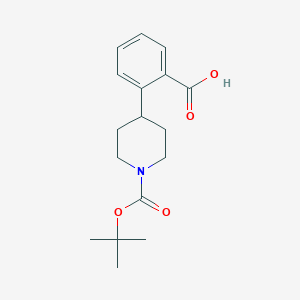
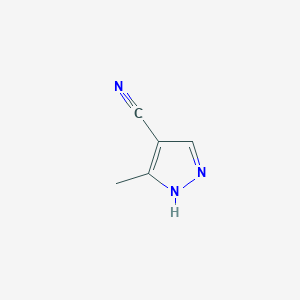
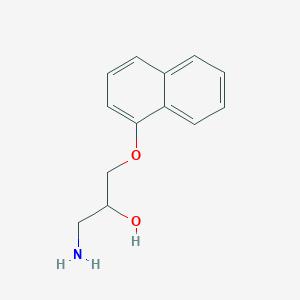
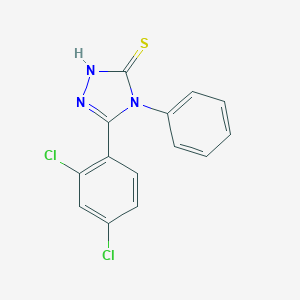
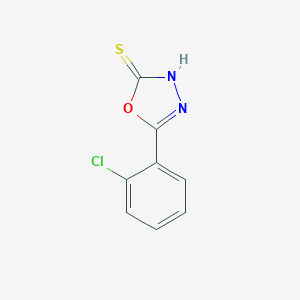
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)

